molecular formula C8H8N2O B13064882 Pyrazolo[1,5-a]pyridin-6-ylmethanol

Pyrazolo[1,5-a]pyridin-6-ylmethanol

Cat. No.: B13064882
M. Wt: 148.16 g/mol
InChI Key: NJOUFCWSJNYISL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-6-ylmethanol (CAS 362661-88-9) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery . The compound serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules. Its structure, featuring a fused pyrazole and pyridine ring system, provides a rigid, planar framework that is highly amenable to further chemical functionalization, particularly via the hydroxymethyl group at the 6-position . Research into pyrazolo[1,5-a]pyridine derivatives has demonstrated their potential as core structures in developing therapeutic agents. Scientific literature and patent filings indicate that derivatives of this heterocyclic system have been investigated as potent kinase inhibitors for use in oncology, targeting various cancers . The scaffold's biocompatibility and synthetic versatility make it a valuable template for generating combinatorial libraries aimed at optimizing drug-like properties, including binding affinity and selectivity . As a building block, this compound can be used to introduce the pharmaceutically relevant pyrazolopyridine core into more complex molecules. The reactive hydroxymethyl group allows for straightforward conjugation, enabling linkage to other pharmacophores or structural fragments. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all safe laboratory practices when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-6-7-1-2-8-3-4-9-10(8)5-7/h1-5,11H,6H2

InChI Key

NJOUFCWSJNYISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=N2)CO

Origin of Product

United States

Synthetic Strategies for Pyrazolo 1,5 a Pyridin 6 Ylmethanol

Established Routes to the Pyrazolo[1,5-a]pyridine (B1195680) Core

The assembly of the pyrazolo[1,5-a]pyridine nucleus can be accomplished through several elegant and efficient synthetic routes. These methods, ranging from classical cyclization reactions to modern palladium-catalyzed approaches, offer chemists a versatile toolkit for accessing this privileged heterocyclic framework.

Cyclization Reactions

Cyclization reactions, particularly the cyclocondensation of 5-aminopyrazole derivatives with suitable 1,3-biselectrophiles, represent a foundational and widely employed strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related analogue of the pyrazolo[1,5-a]pyridine system. nih.govrsc.orgnih.govthieme-connect.de This method's prominence stems from the ready availability of the starting materials and the often straightforward reaction conditions. The reaction of 3(5)-amino-1H-pyrazoles with 1,3-dicarbonyl compounds, for instance, can lead to the formation of pyrazolo[1,5-a]pyrimidines. sci-hub.se The regioselectivity of this condensation can be influenced by the nature of the substituents on both the aminopyrazole and the biselectrophile. nih.gov

In a similar vein, the reaction of 5-aminopyrazoles with β-enaminones under microwave irradiation has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Furthermore, multicomponent approaches involving the cyclocondensation of 5-aminopyrazoles, pyruvic acids, and aldehydes have been explored to generate pyrazolopyridines and related structures, showcasing the versatility of cyclization strategies. organic-chemistry.org

N-Iminopyridinium Ylide-Based Syntheses

A prominent and highly effective method for the construction of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. nih.gov This approach leverages the 1,3-dipolar nature of the N-iminopyridinium ylide, which reacts with a suitable dipolarophile to form the pyrazole (B372694) ring fused to the pyridine (B92270). The ylides are typically generated in situ from the corresponding N-aminopyridinium salts. nih.gov The subsequent thermal reaction of the pyridinium (B92312) ylides can lead to cyclization followed by dehydrogenation to yield the aromatic pyrazolo[1,5-a]pyridine system. nih.gov

The regioselectivity of this cycloaddition can be a critical factor, especially when using unsymmetrical alkynes or alkenes. nih.gov However, methods have been developed to achieve high and predictable regioselectivity. uni.lu For example, a TEMPO-mediated [3+2] annulation-aromatization protocol has been successfully employed for the preparation of multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. uni.lu Furthermore, oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins provides another metal-free pathway to functionalized pyrazolo[1,5-a]pyridines. nih.gov

Palladium-Catalyzed Approaches

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including pyrazolo[1,5-a]pyridines. researchgate.net A particularly noteworthy strategy is the intramolecular cross-dehydrogenative coupling (CDC), which allows for the formation of C-C bonds through the direct coupling of two C-H bonds. nih.govnih.gov This atom-economical approach avoids the need for pre-functionalized starting materials, making it an environmentally benign and efficient method. nih.gov

The synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been successfully achieved through a palladium-catalyzed intramolecular dehydrogenative coupling reaction. nih.govnih.gov Furthermore, direct C-H bond arylation of the pyrazolo[1,5-a]pyridine scaffold at various positions has been accomplished using palladium catalysis, demonstrating the utility of this approach for the functionalization of the pre-formed heterocyclic core. nih.gov The regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyridines with various heteroarenes, facilitated by a Pd(OAc)2 catalyst and a AgOAc oxidant, further underscores the power of palladium catalysis in this field.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and convergent strategy for the synthesis of pyrazolo[1,5-a]pyridines and their derivatives. nih.gov These reactions are characterized by their high atom economy and the ability to rapidly generate molecular diversity.

An example of a three-component strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. sci-hub.se This method proceeds under straightforward benchtop conditions and demonstrates good yields for a wide variety of substrates. sci-hub.se The development of such MCRs is crucial for the efficient construction of libraries of substituted pyrazolo[1,5-a]pyridine analogues for various applications.

Targeted Introduction of the Hydroxymethyl Moiety at C6

Once the pyrazolo[1,5-a]pyridine core is synthesized, the next critical step is the regioselective introduction of the hydroxymethyl group at the C6 position. This can be achieved through various functionalization strategies.

Regioselective Functionalization at the C6 Position

The introduction of a hydroxymethyl group at the C6 position of the pyrazolo[1,5-a]pyridine ring requires a regioselective approach. One of the most direct and plausible methods involves the reduction of a C6-carboxylic acid or a C6-aldehyde functionality. The existence of pyrazolo[1,5-a]pyridine-6-carboxylic acid suggests that its synthesis and subsequent reduction to the corresponding alcohol is a viable pathway. The reduction of carboxylic acids to primary alcohols can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Alternatively, the introduction of a formyl group at the C6 position via a Vilsmeier-Haack type reaction, followed by reduction, presents another potential route. While the direct formylation of the parent pyrazolo[1,5-a]pyridine at C6 may be challenging due to competing reactions at other positions, regioselective formylation has been reported for related dihydropyrazolo[1,5-a]pyrimidine systems.

Furthermore, modern synthetic techniques such as regioselective metalation followed by quenching with an appropriate electrophile could be employed. For instance, directed ortho-metalation using magnesium or zinc-based reagents can facilitate the deprotonation at a specific position, which can then react with formaldehyde (B43269) or a synthetic equivalent to introduce the hydroxymethyl group. A synthetic methodology involving the functionalization of a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine has also been developed, which could potentially be adapted to introduce a hydroxymethyl group, although this may require multiple synthetic steps. nih.gov

Below is a table summarizing the potential precursors and the reagents for the synthesis of Pyrazolo[1,5-a]pyridin-6-ylmethanol.

PrecursorReagent/ReactionProduct
Pyrazolo[1,5-a]pyridine-6-carboxylic acidLithium aluminum hydride (LiAlH4) or Borane (BH3)This compound
Pyrazolo[1,5-a]pyridine-6-carbaldehydeSodium borohydride (B1222165) (NaBH4)This compound
6-Halopyrazolo[1,5-a]pyridine1. Mg or n-BuLi 2. FormaldehydeThis compound

Synthesis from Pre-functionalized Pyridine or Pyrazole Intermediates

The construction of the pyrazolo[1,5-a]pyridine scaffold frequently relies on the strategic use of pyridine or pyrazole rings that already bear key functional groups. This pre-functionalization allows for more direct and efficient assembly of the target molecule.

A prevalent method involves the [3+2] cycloaddition reaction of N-iminopyridinium ylides with various alkynes and alkenes. acs.org These ylides, derived from N-aminopyridines, serve as 1,3-dipoles that react with dipolarophiles to form the fused heterocyclic system. rsc.org For instance, a catalyst-free [3+2] cycloaddition between 2-imino-1H-pyridin-1-amines and alkynes like dialkyl acetylenedicarboxylates or ethyl propiolate can produce polysubstituted pyrazolo[1,5-a]pyridines in very good to excellent yields. acs.org In one approach, N-aminopyridinium ylides react with ynals, where the ylide acts as both a 1,3-dipole and a nitrogen source, to directly yield cyanated pyrazolo[1,5-a]pyridines. rsc.org

Another major strategy starts with pre-functionalized pyrazoles, most commonly 5-aminopyrazoles. researchgate.netresearchgate.net These intermediates can undergo condensation and cyclization with various 1,3-dicarbonyl compounds or their equivalents. For example, reacting 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of an acid catalyst like sulfuric acid in acetic acid solvent is a high-yielding procedure for creating the pyrazolo[1,5-a]pyrimidine core, a close structural analog. researchgate.net A similar strategy for pyrazolo[1,5-a]pyridines involves the condensation of aminopyrazoles with β-enaminones. mdpi.com Furthermore, a methodology has been developed for the functionalization of a pre-existing C6-trifluoromethyl pyrazolo[1,5-a]pyridine, which serves as a late-stage intermediate for accessing a diverse range of C6-substituted analogs. nih.gov

Advanced Synthetic Techniques for C6-Substituted Pyrazolo[1,5-a]pyridines

To enhance efficiency, diversity, and complexity, advanced synthetic methods are increasingly employed in the synthesis of C6-substituted pyrazolo[1,5-a]pyridines. These techniques often lead to higher yields, shorter reaction times, and access to novel chemical space.

C–H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrazolo[1,5-a]pyrimidine core represents a powerful and atom-economical strategy. thieme-connect.de This approach avoids the need for pre-functionalized starting materials. For instance, methods for the regioselective halogenation, nitrosation, formylation, and sulfenylation at the C3 position have been developed, often using sustainable conditions. thieme-connect.de While much of the reported C-H functionalization focuses on the C3 position, these methodologies highlight the potential for direct modification of the heterocyclic scaffold. thieme-connect.de

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems. nih.govbyu.edu Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields. researchgate.netbyu.edu A notable example is the microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, which provides functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines with high atom economy and without the need for chromatographic purification. researchgate.net One study reports a three-step, one-hour total synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines using a microwave reactor, achieving good to excellent yields (34-92%). byu.edu

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient route to substituted pyrazolo[1,5-a]pyridines. nih.gov These reactions are prized for their operational simplicity and ability to rapidly generate molecular diversity. Rhodium-catalyzed multicomponent reactions have been developed to produce a wide array of variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov Another example involves a one-pot, three-component reaction of aminopyrazoles, chalcones, and sodium iodide to yield 3-iodo pyrazolo[1,5-a]pyrimidines. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. A key technique in this area is the use of ultrasound irradiation. bme.hu

Ultrasound-assisted synthesis has emerged as a valuable green methodology for preparing pyrazolo[1,5-a]pyridines and their pyrimidine (B1678525) analogs. bme.hunih.goveurjchem.comeurjchem.com Sonochemical methods offer several advantages, including significantly shorter reaction times, milder reaction conditions, simple procedures with easy work-up, and often higher yields compared to conventional heating methods. nih.govresearchgate.net

A notable application is the ultrasound-assisted reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol (B145695), using a mild catalyst like KHSO₄, to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu This protocol is advantageous due to its simplicity, short reaction times, and environmental friendliness. bme.hu Similarly, the cyclocondensation reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones can be completed in just 5 minutes under ultrasound irradiation at 75°C in ethanol, with yields ranging from 61-98%. nih.govresearchgate.net The use of water or aqueous ethanol as the solvent system further enhances the green credentials of these methods. bme.hueurjchem.comeurjchem.com

Table 1: Comparison of Ultrasound-Assisted Synthesis Methods for Pyrazolo Fused Systems

ReactantsConditionsProduct TypeReaction TimeYieldReference
Aminopyrazoles + AlkynesUltrasound, KHSO₄, aq. EtOHPyrazolo[1,5-a]pyrimidin-7(4H)-onesNot specifiedGood bme.hu
3-Amino-5-methyl-1H-pyrazole + EnonesUltrasound, EtOH, 75°CPyrazolo[1,5-a]pyrimidines5 min61-98% nih.govresearchgate.net
Aminopyrazole + Formylated Active Proton CompoundsUltrasound, KHSO₄, aq. mediaAntipyrinyl-pyrazolo[1,5-a]pyrimidinesNot specifiedNot specified eurjchem.com
2-Imino-1H-pyridin-1-amines + Alkynes/AlkenesUltrasound, Catalyst-freePyrazolo[1,5-a]pyridinesNot specifiedVery good to excellent acs.org

Chemical Transformations and Derivatization of Pyrazolo 1,5 a Pyridin 6 Ylmethanol

Reactions Involving the Primary Alcohol Functionality at C6

The primary alcohol at the C6 position of Pyrazolo[1,5-a]pyridin-6-ylmethanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, Pyrazolo[1,5-a]pyridine-6-carbaldehyde, or the carboxylic acid, Pyrazolo[1,5-a]pyridine-6-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the conversion of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. libretexts.orgwikipedia.orgpitt.edu For instance, the oxidation of a related 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde (B1419574) to the corresponding carboxylic acid has been achieved using hydrogen peroxide and sodium chlorite, suggesting a potential route for the oxidation of the aldehyde derived from this compound. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can be used to directly oxidize the primary alcohol to the carboxylic acid. The synthesis of Pyrazolo[1,5-a]pyridine-6-carboxylic acid has been documented, though specific methods for the direct oxidation from the corresponding alcohol are not extensively detailed in the readily available literature. uni.lu However, the hydrolysis of the corresponding ethyl ester to the carboxylic acid using sodium hydroxide (B78521) is a known transformation for the related pyrazolo[1,5-a]pyrimidine (B1248293) system, indicating a viable route to the carboxylic acid from its ester derivative. chemicalbook.com

ReactantReagent(s)ProductReference
This compoundPyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)Pyrazolo[1,5-a]pyridine-6-carbaldehyde libretexts.orgwikipedia.org
This compoundPotassium Permanganate (KMnO4) or Jones ReagentPyrazolo[1,5-a]pyridine-6-carboxylic acidGeneral knowledge
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehydeH2O2, Sodium Chlorite2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid researchgate.net
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl esterNaOH, H2OPyrazolo[1,5-a]pyrimidine-6-carboxylic acid chemicalbook.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. A well-established method for esterification is the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol.

Etherification of the primary alcohol can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction TypeReactant(s)Reagent(s)Product TypeReference
Esterification (Mitsunobu)This compound, Carboxylic AcidTriphenylphosphine (PPh3), DEAD or DIADPyrazolo[1,5-a]pyridin-6-ylmethyl ester wikipedia.orgnih.gov
Etherification (Williamson)This compound, Alkyl HalideStrong Base (e.g., NaH)6-(Alkoxymethyl)pyrazolo[1,5-a]pyridine masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Substitutions and Halogenations at the Hydroxymethyl Carbon

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can transform the alcohol into the corresponding 6-(chloromethyl) or 6-(bromomethyl)pyrazolo[1,5-a]pyridine.

These halogenated derivatives are valuable intermediates for introducing a variety of functional groups through reactions with different nucleophiles. For example, reaction with amines, thiols, or cyanides would yield the corresponding aminomethyl, thiomethyl, or cyanomethyl derivatives at the C6 position. The reactivity of a chloromethyl group on a related pyrazolo[3,4-d]pyrimidine system has been demonstrated, where it undergoes nucleophilic substitution. mdpi.commdpi.com

Functionalization of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The aromatic pyrazolo[1,5-a]pyridine ring system is amenable to functionalization through both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is influenced by the electronic properties of the bicyclic system and any existing substituents.

Electrophilic Aromatic Substitution Reactions

The pyrazolo[1,5-a]pyridine ring is generally susceptible to electrophilic attack. Theoretical studies and experimental evidence on related systems suggest that the C3 position is often the most nucleophilic and thus the primary site for electrophilic substitution. nih.gov However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, halogenation of the pyrazolo[1,5-a]pyrimidine core has been achieved at the C3 position using N-halosuccinimides or a combination of potassium halides and a hypervalent iodine(III) reagent. nih.govnih.govresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrazolo[1,5-a]pyridine ring typically occurs at positions that are electron-deficient and can stabilize the negative charge of the Meisenheimer intermediate. In the related pyrazolo[1,5-a]pyrimidine system, positions C5 and C7 are known to be susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group is present. tandfonline.comnih.gov For pyrazolo[1,5-a]pyridines, nucleophilic substitution is less common without activation but can be facilitated by the presence of suitable leaving groups.

Reaction TypeTypical Position(s) of AttackExample Reagent(s)Product TypeReference
Electrophilic Aromatic Substitution (Halogenation)C3N-Halosuccinimides (NBS, NCS, NIS), KX/PIDA3-Halo-pyrazolo[1,5-a]pyridine derivative nih.govnih.govresearchgate.net
Nucleophilic Aromatic SubstitutionActivated positions (e.g., with a leaving group)Amines, AlkoxidesSubstituted pyrazolo[1,5-a]pyridine derivative tandfonline.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling reactions on this compound are not extensively documented, the reactivity of the parent pyrazolo[1,5-a]pyridine and its derivatives in such transformations provides a strong indication of the potential synthetic pathways available for its derivatization. The presence of the methanol (B129727) group at the 6-position can influence the electronic properties and reactivity of the heterocyclic core.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the pyrazolo[1,5-a]pyridine system, this reaction has been successfully applied to introduce aryl and heteroaryl substituents. For instance, 2-arylpyrazolo[1,5-a]pyridines have been synthesized from the corresponding 2-triflate derivative in good to excellent yields. researchgate.net The reaction tolerates a range of boronic acids, including those with electron-donating and electron-withdrawing groups.

While a direct example with a 6-methanol substituent is not provided in the reviewed literature, the successful Suzuki coupling on other positions of the pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine core suggests that a similar strategy could be employed for the 6-halo- or 6-triflyloxypyrazolo[1,5-a]pyridine precursor to this compound. The synthesis of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives has been achieved via Suzuki coupling, highlighting the applicability of this reaction to functionalized pyrazolo-fused systems. nih.gov

EntryHalide/TriflateBoronic AcidCatalystBaseSolventConditionsYield (%)Reference
12-Triflyloxypyrazolo[1,5-a]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OReflux95 researchgate.net
22-Triflyloxypyrazolo[1,5-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OReflux88 researchgate.net
35-Chloro-2-methyl-7-morpholinyl-pyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterPd(PPh₃)₄2M aq Na₂CO₃DMEReflux, 16h83 nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The application of Sonogashira coupling to pyrazolo[1,5-a]pyridine systems allows for the introduction of alkynyl moieties, which can serve as handles for further transformations. For instance, the coupling of terminal alkynes with halo-substituted pyrazolo[1,5-a]pyridines would yield the corresponding alkynyl derivatives. These reactions are typically carried out under mild conditions. wikipedia.org

EntryHalideAlkyneCatalystCo-catalystBaseSolventConditionsYield (%)Reference
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₂NHBenzeneRT90 wikipedia.org
24-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT95 organic-chemistry.org

Buchwald–Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The application of this reaction to halo-pyrazolo[1,5-a]pyridines would provide access to a wide range of amino-substituted derivatives. For example, the amination of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives has been successfully demonstrated. nih.gov

EntryHalideAmineCatalystLigandBaseSolventConditionsYield (%)Reference
15-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineBenzimidazolePd₂(dba)₃XantphosCs₂CO₃o-xylene150°C, 6h, MW66 nih.gov
24-BromotolueneMorpholinePd(OAc)₂BINAPNaOtBuToluene100°C98 wikipedia.org

Functionalization of Nitrogen Atoms within the Bicyclic System

The pyrazolo[1,5-a]pyridine ring system contains two nitrogen atoms, N1 and N8 (the pyridine (B92270) nitrogen), which can potentially be functionalized. The reactivity of these nitrogen atoms towards electrophiles can be influenced by the electronic nature of the substituents on the bicyclic core.

N-Alkylation and N-Arylation:

The functionalization of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can be achieved through N-alkylation or N-arylation reactions. These reactions introduce substituents that can significantly alter the biological activity and physical properties of the molecule. The regioselectivity of these reactions can be influenced by the reaction conditions and the substitution pattern of the starting material. For the related pyrazole (B372694) systems, copper-catalyzed N-arylation has been shown to be an effective method, often proceeding with good regioselectivity for the less sterically hindered nitrogen atom. acs.org Similarly, N-alkylation of pyridines can be achieved using various alkylating agents under basic conditions. nih.gov In the context of this compound, the presence of the methanol group might influence the site of N-functionalization due to potential hydrogen bonding or electronic effects.

EntrySubstrateReagentCatalystBaseSolventProductYield (%)Reference
1Pyrazole4-Bromo-tolueneCuIK₂CO₃Toluene1-(p-Tolyl)-1H-pyrazole90 acs.org
22,6-Bis(α-iminoalkyl)pyridineMeLi--Et₂ON-methylated pyridine- nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR Analysis

A ¹H NMR spectrum would be critical for identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, corresponding to the number of protons in each environment. For Pyrazolo[1,5-a]pyridin-6-ylmethanol, one would expect to observe distinct signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ) and coupling constants (J) would provide key information about the electronic environment and connectivity of the protons. However, no specific ¹H NMR data has been found in the reviewed literature.

¹³C NMR Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. For this compound, with a molecular formula of C₈H₈N₂O, one would expect to see signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the fused ring system and the aliphatic carbon of the methanol substituent. Specific published ¹³C NMR data for this compound is currently unavailable.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms within the pyrazolo[1,5-a]pyridine (B1195680) core. The chemical shifts of the nitrogen atoms would be sensitive to their hybridization and involvement in the aromatic system. This technique is less common than ¹H and ¹³C NMR and no data has been reported for this specific molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule and confirming the substitution pattern on the pyrazolo[1,5-a]pyridine ring.

Without experimental data from these techniques, a definitive structural confirmation from primary literature sources is not possible.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Pyrazolo[1,a]pyridin-6-ylmethanol, one would anticipate characteristic absorption bands for:

O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹).

C-H stretching from the aromatic rings and the CH₂ group.

C=C and C=N stretching within the aromatic heterocyclic system (typically in the 1400-1600 cm⁻¹ region).

C-O stretching of the primary alcohol (around 1050-1260 cm⁻¹).

A search of available literature did not yield a published IR spectrum for this compound.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. For this compound (C₈H₈N₂O), the expected exact mass would be approximately 148.0637 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues. While vendor sites list the molecular weight, the actual experimental mass spectrum data is not publicly available. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (Molecular Formula: C₈H₈N₂O), HRMS would be used to verify that the experimentally measured mass corresponds to the theoretically calculated exact mass. The expected monoisotopic mass and the masses of common adducts that would be observed are presented below.

Table 1: Theoretical HRMS Data for this compound (C₈H₈N₂O)

Adduct IonMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₈H₉N₂O⁺149.07094
[M+Na]⁺C₈H₈N₂ONa⁺171.05288
[M-H]⁻C₈H₇N₂O⁻147.05638

Data is theoretical and calculated based on the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound.

In the context of synthesizing intermediates like this compound, LC-MS is an indispensable tool for reaction monitoring and final product analysis. google.comgoogle.com Patent literature describing the use of this compound as a reactant mentions the use of LC-MS to track the progress of chemical transformations. google.comgoogle.com Typically, a sample is injected into an HPLC system equipped with a C18 column, and a gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to elute the compounds. The eluent is then introduced into the mass spectrometer, which provides the molecular weight of the components as they exit the column. google.com This allows for the confirmation of the presence of the desired product and the identification of any impurities.

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, providing information about the conjugated systems present. The pyrazolo[1,5-a]pyridine core constitutes a significant chromophore. While specific UV-Vis absorption maxima for this compound are not documented in available literature, the electronic spectra of related pyrazolo[1,5-a]pyrimidine (B1248293) complexes have been characterized. semanticscholar.org These related structures exhibit absorption bands that are assigned to π→π* and n→π* transitions within the heterocyclic ring system. It is expected that this compound would display similar characteristic absorptions, which would be useful for qualitative analysis and concentration determination.

X-ray Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

To perform Single-Crystal X-ray Diffraction (SC-XRD) analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Although an SC-XRD structure for this compound has not been reported, this technique has been extensively used to unambiguously determine the structure and regioselectivity of related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives. For example, the structures of various substituted pyrazolo[1,5-a]pyrimidines have been confirmed by SC-XRD, providing unequivocal proof of their molecular connectivity.

Crystallographic Data Interpretation (e.g., bond lengths, angles, dihedral angles)

The interpretation of crystallographic data allows for a detailed analysis of the molecule's geometry. Key parameters include:

Bond Lengths: The distances between the nuclei of two bonded atoms. These values help to determine bond order (single, double, triple).

Bond Angles: The angles formed between three connected atoms. These are critical for defining the molecule's shape.

Dihedral Angles: The angles between two planes, each defined by three atoms. These describe the conformation of the molecule and the twist around single bonds.

For the pyrazolo[1,5-a]pyridine fused ring system, crystallographic analysis would reveal the degree of planarity of the bicyclic core. In many related heterocyclic systems, the bond lengths and angles are found to be within normal ranges, confirming the aromatic character of the rings. google.com

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate the crystal packing. In the case of this compound, the hydroxyl (-OH) group and the nitrogen atoms of the pyridine and pyrazole rings are capable of participating in hydrogen bonding. These interactions would play a crucial role in stabilizing the crystal lattice. Analysis of related structures has shown that C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are common features that guide the supramolecular assembly. google.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties.

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Pyrazolo[1,5-a]pyridin-6-ylmethanol, the fused pyrazolo[1,5-a]pyridine (B1195680) ring system is largely planar. The primary source of conformational isomerism would be the rotation of the hydroxymethyl (-CH₂OH) group attached to the C6 position.

Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle involving the C5-C6-C(methanol)-O bonds. This analysis would identify the most stable conformer(s), which are crucial for understanding the molecule's interactions and properties. Factors influencing the preferred conformation include potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine (B92270) ring, as well as steric interactions with neighboring atoms.

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. For pyrazolo[1,5-a]pyridine derivatives, both HOMO and LUMO are typically π-orbitals delocalized over the bicyclic ring system. The introduction of the electron-donating hydroxymethyl group at the C6 position would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. In an MEP map of this compound, the regions of negative potential (typically colored red) would be located around the electronegative nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack.

Molecular Dynamics Simulations and Force Field Development

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. To perform an MD simulation, an accurate force field is required. A force field is a set of parameters that describes the potential energy of a system of atoms. For a novel compound like this compound, a specific force field would likely need to be developed, with parameters derived from high-level DFT calculations.

Once a force field is established, MD simulations could be used to:

Explore the conformational space of the molecule in various environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Study its solvation properties and how it interacts with solvent molecules.

Simulate its interaction with biological targets, such as proteins, to predict binding modes and affinities.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, a range of quantum chemical descriptors can be calculated to provide a quantitative measure of a molecule's reactivity.

DescriptorDefinitionRelevance for Reactivity
Ionization Potential (I) The energy required to remove an electron from a molecule. Approximated as -EHOMO.Indicates the molecule's susceptibility to oxidation.
Electron Affinity (A) The energy released when a molecule accepts an electron. Approximated as -ELUMO.Indicates the molecule's susceptibility to reduction.
Chemical Hardness (η) A measure of the molecule's resistance to a change in its electron distribution. Calculated as (I-A)/2.Harder molecules are less reactive.
Electronegativity (χ) The power of a molecule to attract electrons. Calculated as (I+A)/2.A fundamental property related to polarity.
Global Electrophilicity Index (ω) A measure of a molecule's ability to act as an electrophile. Calculated as χ²/(2η).Predicts electrophilic reactivity.

These descriptors would allow for a systematic comparison of the reactivity of this compound with other related compounds.

Theoretical Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent reactions, theoretical calculations can be used to:

Map the entire reaction pathway from reactants to products.

Identify and characterize the structures of transition states.

Calculate the activation energies for each step of the reaction.

This information can help to understand why a particular reaction is favored, explain observed regioselectivity or stereoselectivity, and guide the optimization of reaction conditions. For example, theoretical studies on the formation of the pyrazolo[1,5-a]pyridine ring system have provided valuable insights into the cycloaddition reactions involved.

Pyrazolo 1,5 a Pyridin 6 Ylmethanol As a Key Synthetic Intermediate

Role in the Construction of Complex Molecular Architectures

The utility of pyrazolo[1,5-a]pyridin-6-ylmethanol as a synthetic intermediate is exemplified in its application in the synthesis of more complex molecules. A notable example is its use as a precursor in the preparation of GPR17 modulators, which are under investigation for the treatment of neurodegenerative and demyelinating diseases.

In a patented synthetic route, this compound serves as a crucial intermediate. The synthesis involves the reduction of methyl pyrazolo[1,5-a]pyridine-6-carboxylate to yield the corresponding 6-ylmethanol derivative. google.com This transformation is a key step in building a larger, more complex molecule designed to interact with a specific biological target. The subsequent modification of the hydroxymethyl group allows for the introduction of diverse functionalities, ultimately leading to the final active pharmaceutical ingredient.

Table 1: Synthesis of this compound as an Intermediate

Precursor Reagent Product Application Reference

Scaffold for Further Synthetic Elaboration

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov this compound provides a robust framework that can be readily functionalized to explore structure-activity relationships (SAR) and optimize pharmacological properties. The hydroxyl group of the methanol (B129727) substituent is a versatile functional group that can undergo a variety of chemical transformations.

Common synthetic elaborations of similar scaffolds that can be applied to this compound include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of subsequent reactions such as reductive aminations, Wittig reactions, or amide bond formations.

Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of various alkyl or aryl substituents. This can be used to modulate properties like lipophilicity and metabolic stability.

Esterification: Formation of esters can serve as a prodrug strategy or introduce additional points of interaction with a biological target.

Halogenation: Conversion of the alcohol to a halide provides a reactive intermediate for nucleophilic substitution and cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

These transformations allow for the systematic modification of the molecule, enabling medicinal chemists to fine-tune its properties for enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Development of Libraries via High-Throughput Synthesis Strategies

The need for rapid exploration of chemical space in drug discovery has led to the development of high-throughput synthesis (HTS) and the creation of compound libraries. The pyrazolo[1,5-a]pyridine scaffold, and by extension this compound, is well-suited for such approaches. nih.gov

Modern synthetic methodologies like microwave-assisted synthesis have been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often reducing reaction times from hours to minutes and improving yields. byu.edu These techniques, combined with parallel synthesis platforms, can be employed to rapidly generate a library of derivatives from this compound.

For instance, a library of pyrazolo[1,5-a]pyridine analogs could be constructed by first converting the hydroxyl group of this compound to a more reactive functional group, such as a halide or a sulfonate. This activated intermediate could then be subjected to a series of parallel reactions with a diverse set of building blocks, such as amines, alcohols, or boronic acids, using automated liquid handlers and reaction blocks. The resulting library of compounds can then be screened for biological activity against a panel of therapeutic targets.

Table 2: High-Throughput Synthesis Strategies Applicable to Pyrazolo[1,5-a]pyridine Scaffolds

Synthesis Strategy Key Features Potential Application with this compound Reference
Microwave-Assisted Synthesis Rapid reaction times, improved yields Accelerated derivatization of the hydroxyl group and subsequent coupling reactions. byu.edu
Parallel Synthesis Simultaneous synthesis of multiple compounds Generation of a library of ethers, esters, or amines from the 6-hydroxymethyl intermediate. scispace.com

Advanced Analytical Characterization Techniques

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are fundamental techniques for the analysis of pyrazolo[1,5-a]pyridin-6-ylmethanol, enabling the separation, quantification, and purity assessment of the compound. While specific operational parameters for the direct analysis of this compound are not extensively detailed in publicly available literature, the analysis of related pyrazolo[1,5-a]pyridine (B1195680) derivatives allows for the extrapolation of typical method conditions. These methods are crucial for monitoring reaction progress during its synthesis and for quality control of the final product. google.com

UPLC, with its use of smaller particle size columns and higher pressures, offers significant advantages over traditional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption. For compounds structurally similar to this compound, reversed-phase UPLC is a common analytical choice.

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Related Pyrazolo[1,5-a]pyridine Compounds

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 - 50 °C
Detection Mass Spectrometry (MS) or UV-Vis Spectroscopy
Injection Volume 1 - 5 µL

Note: This table represents typical conditions for related compounds and may require optimization for this compound.

Chiral Chromatography for Stereoisomer Separation

The potential for stereoisomerism in derivatives of this compound necessitates the use of chiral chromatography for their separation and characterization. While this compound itself is not chiral, its derivatives can be. Chiral HPLC is a critical technique for isolating and purifying individual enantiomers or diastereomers, which is essential as different stereoisomers can exhibit distinct pharmacological activities. google.com

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the resolution of a broad range of chiral compounds.

Table 2: General Chiral HPLC Parameters for the Separation of Pyrazolo[1,5-a]pyridine Derivatives

ParameterTypical Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase Mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695), isopropanol)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25 °C)
Detection UV-Vis Spectroscopy (e.g., at 254 nm)

Note: The selection of the specific CSP and mobile phase composition is critical and must be optimized for each specific chiral derivative.

Hyphenated Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques provide a powerful approach for the unambiguous identification and structural elucidation of this compound and its related impurities or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for its definitive identification. While specific GC-MS studies on this compound are not widely reported, the technique is a standard for the analysis of similar heterocyclic structures.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. This technique is particularly valuable for the characterization of unknown impurities or degradation products in a sample containing this compound. By physically coupling the liquid chromatograph to the NMR spectrometer, it is possible to obtain NMR spectra of compounds as they elute from the HPLC column. This on-line approach facilitates the rapid identification of components in a complex mixture without the need for laborious isolation of each compound.

Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds closely related to pyrazolo[1,5-a]pyridines, has seen a significant shift towards greener approaches. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and harsh reaction conditions. rasayanjournal.co.in In contrast, modern strategies emphasize the use of safer solvents, catalysts, and energy-efficient techniques like microwave-assisted synthesis and ultrasonic irradiation. rasayanjournal.co.inbme.hu

Solvent-free reactions and the use of deep eutectic solvents (DES) are gaining prominence as they offer high yields, simplified work-up procedures, and a reduced environmental footprint. researchgate.netcu.edu.egias.ac.in For instance, a one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines has been developed by grinding the reactants with a catalytic amount of acetic acid at room temperature. cu.edu.eg Another sustainable approach involves the use of ultrasonic irradiation in aqueous ethanol (B145695), which has proven effective for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu Microwave-assisted synthesis has also been successfully employed to produce 3,6-disubstituted pyrazolo[1,5-a]pyrimidines in significantly reduced reaction times and with good to excellent yields. byu.eduresearchgate.net

The development of cross-dehydrogenative coupling (CDC) reactions represents another leap towards sustainability. These reactions avoid the need for pre-functionalization of starting materials, leading to higher atom economy and step efficiency. nih.gov An example is the acetic acid and molecular oxygen-promoted CDC reaction for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.govresearchgate.net

Synthetic Method Key Features Advantages Reference
Solvent-Free Grinding Mechanical mixing with catalytic acetic acidEnvironmentally friendly, simple work-up cu.edu.eg
Ultrasonic Irradiation Use of ultrasound in aqueous mediaReduced reaction times, good yields bme.hu
Microwave-Assisted Synthesis Microwave heatingRapid, high yields byu.eduresearchgate.net
Cross-Dehydrogenative Coupling Direct C-H bond functionalizationAtom and step economy nih.govresearchgate.net
Deep Eutectic Solvents (DES) Biodegradable and low-cost solventsBenign reaction medium, high yield ias.ac.in

Exploration of Novel Chemical Transformations

Research into the chemical reactivity of the pyrazolo[1,5-a]pyridine core is uncovering new avenues for structural diversification. The functionalization of this scaffold is crucial for modulating its biological activity. nih.gov

One area of exploration is the introduction of various substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring system. For example, the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been achieved through a microwave-assisted, solvent-free cyclization. researchgate.netnih.gov These compounds serve as valuable intermediates for creating more complex fused heterocyclic systems. researchgate.net

The transformation of existing functional groups is another key strategy. For instance, the reduction of a nitro group can yield an amino group, opening up possibilities for further derivatization. mdpi.com Palladium-catalyzed C-C bond formation has also been utilized to introduce aryl groups onto the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com

Furthermore, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone (B121156) leads to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a transformation that involves the opening of the butyrolactone ring. nih.gov

Transformation Reagents/Conditions Product Type Reference
Diazenyl Functionalization Microwave-assisted, solvent-free cyclization6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines researchgate.netnih.gov
Reduction Not specifiedAmines from nitro groups mdpi.com
Palladation Palladium catalyst6-Aryl-5-aroylpyrazolo[1,5-a]pyrimidines mdpi.com
Ring Opening/Cyclization 2-Acetylbutyrolactone6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones nih.gov

Computational Design and Prediction of Reactivity

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to understand and predict the chemical behavior of pyrazolo[1,5-a]pyridine derivatives. rsc.orgnih.gov These theoretical studies provide valuable insights into molecular structures, electronic properties, and reaction mechanisms, guiding the rational design of new compounds and synthetic routes. rsc.orgnih.gov

DFT calculations have been employed to elucidate the electronic structure of pyrazolo[1,5-a]pyrimidines, revealing how different substituents influence their photophysical properties. rsc.org For example, studies have shown that electron-donating groups at position 7 enhance absorption and emission intensities. rsc.org

In the context of reactivity, computational models can help predict the most likely sites for electrophilic or nucleophilic attack, thereby informing the design of selective chemical transformations. Molecular docking simulations are also crucial for predicting the binding modes of these compounds with biological targets, such as protein kinases, which is essential for drug discovery efforts. ekb.egnih.gov

Computational Method Application Key Insights Reference
DFT Geometry Optimization Structural analysisUnderstanding molecular geometries and electronic properties rsc.org
TD-DFT Calculations Photophysical propertiesPredicting absorption and emission spectra rsc.org
Molecular Docking Drug designPredicting binding modes with biological targets ekb.egnih.gov
GIAO-DFT Calculations Structural assignmentAiding in the interpretation of NMR spectra nih.gov

Advanced Characterization for Elucidating Complex Structures and Dynamics

The unambiguous determination of the structure of novel pyrazolo[1,5-a]pyridine derivatives is paramount. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a cornerstone for structural elucidation. nih.govchemicalbook.com For complex structures, two-dimensional NMR techniques like COSY and NOESY are indispensable for establishing connectivity and spatial relationships between atoms. nih.gov The combination of multinuclear NMR spectroscopy with GIAO-DFT calculations has proven to be a powerful approach for the definitive structural assignment of pyrazolo[1,5-a]pyrimidines. nih.gov

X-ray crystallography provides the ultimate proof of structure by revealing the precise three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net This technique has been instrumental in confirming the regiochemistry of synthesized pyrazolo[1,5-a]pyrimidine derivatives and in distinguishing between different isomers. nih.govnih.gov

Infrared (IR) spectroscopy and mass spectrometry (MS) are also routinely used to confirm the presence of specific functional groups and to determine the molecular weight of the synthesized compounds. chemicalbook.comsemanticscholar.org

Technique Application Information Obtained Reference
Multinuclear NMR (1H, 13C, 15N) Structural ElucidationConnectivity and chemical environment of atoms nih.govchemicalbook.com
2D NMR (COSY, NOESY) Complex Structure DeterminationThrough-bond and through-space correlations nih.gov
X-ray Crystallography Absolute Structure Confirmation3D atomic arrangement, bond lengths, and angles nih.govnih.gov
Infrared (IR) Spectroscopy Functional Group AnalysisPresence of characteristic functional groups semanticscholar.org
Mass Spectrometry (MS) Molecular Weight DeterminationMolecular formula and fragmentation patterns semanticscholar.org

Q & A

Q. What are common synthetic routes for Pyrazolo[1,5-a]pyridin-6-ylmethanol derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclization strategies. For example, p-TSA-catalyzed 6-endo-trig/dig cyclization of 5-aminopyrazoles with propargylic alcohols enables efficient synthesis of fused pyrazolo[1,5-a]pyrimidines . Another route involves ester aminolysis of chalcones to access pyrazolo[1,5-a]pyrimidine scaffolds, though full synthetic pathways for specific derivatives (e.g., Reversan analogues) remain underexplored . Key steps include regioselective cyclization and purification via scavenging reagents (e.g., p-nitrophenyl esters) to improve yield and purity .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization relies on 1H/13C NMR for confirming substituent positions and HRMS for molecular weight validation . Elemental analysis (e.g., C, H, N content) ensures stoichiometric accuracy, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives . For crystalline derivatives, X-ray diffraction (e.g., Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate) resolves bond angles and packing arrangements .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : This scaffold is a privileged structure in drug discovery due to its bioisosteric versatility. Derivatives show antitumor activity (e.g., IC50 = 2.70–4.90 µM against HEPG2-1 liver carcinoma) and anxiolytic potential . Functionalization at position 7 (e.g., formylation, bromination) enhances binding to targets like CDK2 or MRP1 .

Advanced Research Questions

Q. How can contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example, pyrazolo[1,5-a]pyrimidine 7c and thiazole 23g in show divergent IC50 values due to electronic and steric variations . Mitigation strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., nitro, methyl, aryl groups) .
  • Orthogonal Assays : Replicating results across multiple cell lines (e.g., HEPG2-1 vs. other carcinomas) .
  • Computational Docking : Predicting binding modes to explain activity variations .

Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

  • Methodological Answer : Regioselectivity is controlled by reaction conditions and precursor design. For instance:
  • Cyclization of Polyfluoroalkyl Hydrazones : Yields regioselective pyrazolo[1,5-a]pyrimidines at position 6 .
  • Allenylation/Propargylation : p-TSA catalysis directs C–N/C–C bond formation at specific positions .
  • Silylformamidine Reagents : Enable selective formylation at position 7 without side products .

Q. How can combinatorial libraries optimize pyrazolo[1,5-a]pyridine derivatives for drug discovery?

  • Methodological Answer : Combinatorial synthesis (e.g., 400+ compounds in ) accelerates SAR exploration . Key steps:
  • Diverse Substitution : Introduce heteroaryl, carboxamide, or nitro groups at positions 3, 6, and 7 .
  • High-Throughput Screening : Prioritize candidates with IC50 < 5 µM in cytotoxicity assays .
  • Scavenging Protocols : Remove excess reagents using polymer-bound scavengers (e.g., p-nitrophenol) to streamline purification .

Q. What challenges arise in scaling up pyrazolo[1,5-a]pyridine synthesis, and how are they addressed?

  • Methodological Answer : Scaling up faces issues like low yields and reproducibility. Solutions include:
  • Gram-Scale Cyclization : p-TSA-catalyzed reactions in achieve >70% yield with simple workup .
  • Crystallization Optimization : Use solvents like hexane or ethanol for high-purity recrystallization .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via NMR or FTIR to adjust conditions .

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